(5Z)-2-(4-methoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(4-METHOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a member of the triazolothiazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and thiazole rings, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazole compounds typically involves the cyclization of appropriate precursors. For this specific compound, a common synthetic route might involve the reaction of 4-methoxyphenylhydrazine with 4-propoxybenzaldehyde to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable thioamide to form the triazolothiazole ring system. Reaction conditions often include the use of acidic or basic catalysts and elevated temperatures.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the double bond in the methylene group.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, triazolothiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazolothiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-METHOXYPHENYL)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-2-(4-METHOXYPHENYL)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern on the aromatic rings and the presence of both methoxy and propoxy groups. These substitutions can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H19N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H19N3O3S/c1-3-12-27-17-8-4-14(5-9-17)13-18-20(25)24-21(28-18)22-19(23-24)15-6-10-16(26-2)11-7-15/h4-11,13H,3,12H2,1-2H3/b18-13- |
InChI Key |
YJXNZSZCYFHHQL-AQTBWJFISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Origin of Product |
United States |
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